This compound falls under the category of synthetic peptides and has been classified as an immunodominant epitope due to its interaction with human leukocyte antigen (HLA)-DR2. It is primarily sourced from laboratory synthesis, as indicated by its catalog listing from NovoPro Bioscience Inc. . The peptide's sequence is known to inhibit interleukin-2 secretion and induce Th2 cytokine production, making it important for therapeutic research in autoimmune diseases .
The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids. Key parameters in this process include:
The peptide can also be synthesized with specific modifications, such as the removal of trifluoroacetate salts, which can influence biological activity .
The peptide undergoes several chemical reactions during synthesis, including:
These reactions are crucial for achieving the desired peptide length and sequence fidelity .
The mechanism of action for H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH primarily involves its role as an antagonist in immune responses. It competes with MBP for binding to HLA-DR2, thereby inhibiting T-cell activation and cytokine secretion. This action is critical in studies related to autoimmune diseases like multiple sclerosis, where modulation of T-cell responses can alter disease progression .
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2